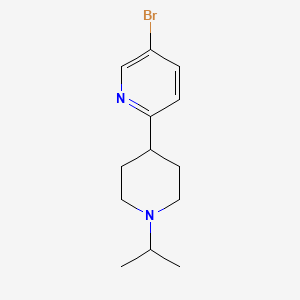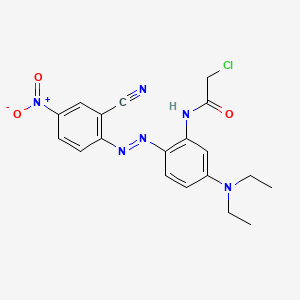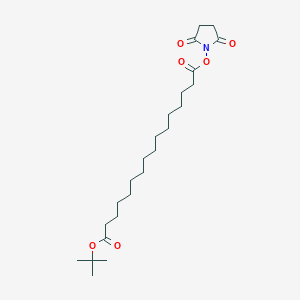
Succinimidyl tert-butyl hexadecandioate
Overview
Description
Succinimidyl tert-butyl hexadecandioate is a chemical compound with the molecular formula C24H41NO6 and a molecular weight of 439.6 g/mol . It is primarily used in scientific research, particularly in bioconjugation techniques, due to its ability to link biomolecules such as antibodies, proteins, or peptides to various surfaces or other biomolecules.
Preparation Methods
The synthesis of succinimidyl tert-butyl hexadecandioate involves the preparation of tert-butyl ester hexadecanedioic acid. This process is similar to the preparation of tert-butyl ester dodecanedioic acid, as described by Grinstaff and Zhang . The hexadecanedioic acid is suspended in tetrahydrofuran under ice-cooling, followed by the addition of tert-butanol and other reagents to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Succinimidyl tert-butyl hexadecandioate undergoes various chemical reactions, including substitution reactions. It acts as a crosslinking agent, enabling the conjugation of biomolecules. Common reagents used in these reactions include fluorophores for immunolabeling, drugs or imaging agents for drug delivery, and biomolecules for biosensor development. The major products formed from these reactions are hybrid molecules with desired properties, such as labeled antibodies or immobilized proteins.
Scientific Research Applications
Succinimidyl tert-butyl hexadecandioate has versatile applications in scientific research:
Mechanism of Action
The mechanism of action of succinimidyl tert-butyl hexadecandioate involves its role as a crosslinking agent. It forms covalent bonds with biomolecules, enabling their attachment to various surfaces or other biomolecules. This process involves the formation of stable amide bonds between the succinimidyl ester group and primary amines on the target biomolecules.
Comparison with Similar Compounds
Succinimidyl tert-butyl hexadecandioate is unique due to its specific structure and reactivity. Similar compounds include other succinimidyl esters and tert-butyl esters used in bioconjugation techniques . These compounds share similar functional groups but may differ in their chain lengths, molecular weights, and specific applications . The unique combination of the succinimidyl ester and tert-butyl ester groups in this compound provides distinct advantages in terms of stability and reactivity .
Properties
IUPAC Name |
1-O-tert-butyl 16-O-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO6/c1-24(2,3)30-22(28)16-14-12-10-8-6-4-5-7-9-11-13-15-17-23(29)31-25-20(26)18-19-21(25)27/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJWQYZAHOPUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160341 | |
| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843666-28-4 | |
| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843666-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 16-(2,5-dioxo-1-pyrrolidinyl) hexadecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


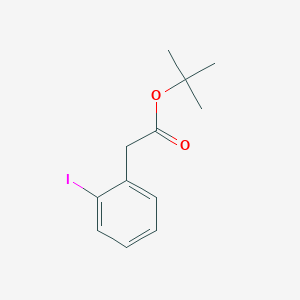
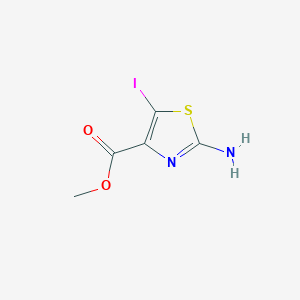
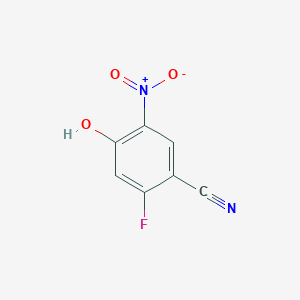

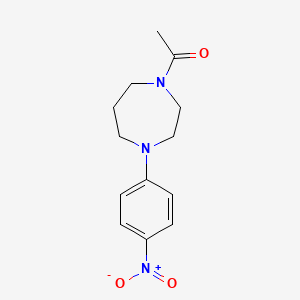
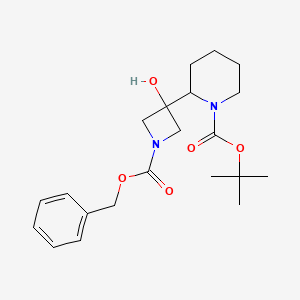


![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)
![Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate](/img/structure/B1397932.png)

![Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1397934.png)
